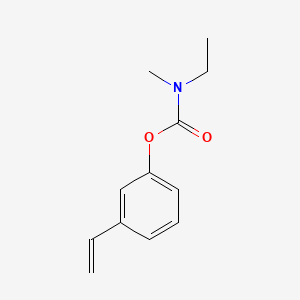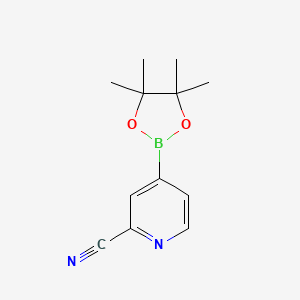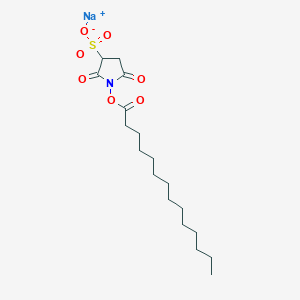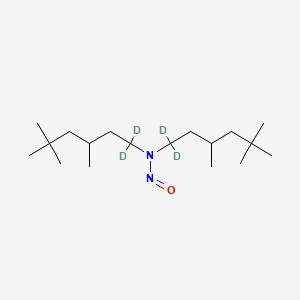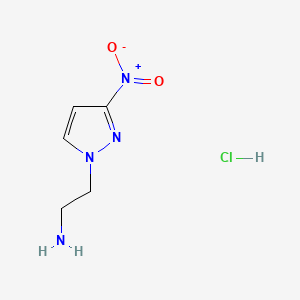
1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and yield. The synthesis of a compound can often be found in the scientific literature .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties : Takagi et al. (1987) described the synthesis of nitro and amino N-heterocycles, including pyrazole derivatives, by transforming 2-methyl-3-nitrochromone. These nitro compounds can be reduced to amino derivatives, highlighting the chemical versatility of such compounds (Takagi et al., 1987).
Reactions and Derivatives : Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, synthesizing various ester or amide derivatives of pyrazole, showing the potential for creating diverse chemical structures using pyrazole as a base (Şener et al., 2002).
Crystal Study and Biological Activities : Titi et al. (2020) investigated the structure of pyrazole derivatives and their biological activities against breast cancer and microbes. This study highlights the potential medical applications of pyrazole derivatives in treating diseases and infections (Titi et al., 2020).
Gastric Stimulant Properties : Segal et al. (1959) studied the gastric hydrochloric acid secretory response to betazole hydrochloride, a pyrazole derivative, showing its potential as a potent gastric stimulant for medical applications (Segal et al., 1959).
Energetic Material Design : Zhao et al. (2014) conducted a comparative study on the structural and energetic properties of aminated nitroazoles, including pyrazole derivatives. This research provides insights into the design of energetic materials for industrial applications (Zhao et al., 2014).
Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, demonstrating the potential use of pyrazole derivatives in creating new antibacterial agents (Bildirici et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQJYMDOUIIXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

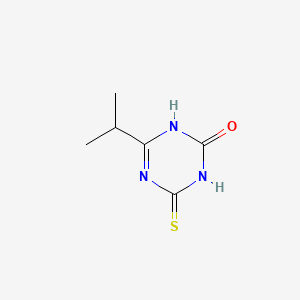



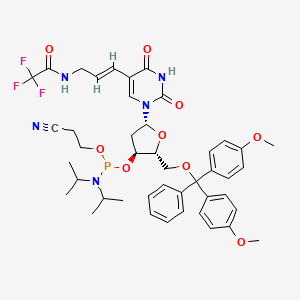
![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)
